molecular formula C8H7FO2 B1295921 4-Fluoro-3-methylbenzoic acid CAS No. 403-15-6

4-Fluoro-3-methylbenzoic acid

Cat. No.: B1295921
CAS No.: 403-15-6
M. Wt: 154.14 g/mol
InChI Key: VOCCEVKUXUIHOI-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C₈H₇FO₂. It is a derivative of benzoic acid, where a fluorine atom is substituted at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is known for its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Fluoro-3-methylbenzoic acid is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of fluorinated analogs of biologically active compounds.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of agrochemicals and dyes

Safety and Hazards

4-Fluoro-3-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended . It should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 3-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs in the presence of a solvent like acetonitrile and under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a two-step process. First, 3-methylbenzoic acid undergoes bromination to form 4-bromo-3-methylbenzoic acid. This intermediate is then subjected to a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride, to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Fluorobenzoic acid
  • 3-Fluoro-4-methylbenzoic acid
  • 2-Fluoro-3-methylbenzoic acid
  • 4-Fluoro-3-nitrobenzoic acid

Comparison: 4-Fluoro-3-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to 4-fluorobenzoic acid, the presence of the methyl group in this compound can enhance its lipophilicity and potentially alter its pharmacokinetic properties .

Properties

IUPAC Name

4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCCEVKUXUIHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287615
Record name 4-Fluoro-3-methylbenzoic acid
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-15-6
Record name 4-Fluoro-3-methylbenzoic acid
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Record name 403-15-6
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Record name 4-Fluoro-3-methylbenzoic acid
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Record name 4-Fluoro-3-methylbenzoic acid
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Synthesis routes and methods

Procedure details

A solution of 4-fluoro-3-methylphenylmagnesium bromide in THF (1.0 M, 250 mL, 250 mmol) was added in a stream over 5 min to a mixture of Dry Ice (10 g) in dry THF (250 mL), and the reaction was allowed to warm to RT and concentrated. The residue was partitioned between water (500 mL) and ether (250 mL), and the layers were separated. The aqueous layer was washed with ether (2×250 mL) and acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was cooled in an ice bath and filtered. The solid was washed with water and dried to afford the title compound (25.92 g, 67%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.90-8.02 (m, 2H), 7.09 (t, J=8.9 Hz, 1H), 2.34 (d, J=1.7 Hz, 3H); IR (chloroform) 3400-2300 (broad), 1694 cm-1 ; MS(ES) m/e 155 [M+H+ ; m/e 153 [M-H]-.
Name
4-fluoro-3-methylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method to synthesize 4-fluoro-3-methylbenzoic acid, and what factors influence its production?

A1: A highly efficient method for synthesizing this compound involves selective oxidation of 4-fluoro-m-xylene using diluted nitric acid in an autoclave []. This method offers advantages over other synthetic routes due to its high yield and selectivity. Several factors influence the reaction outcome:

    Q2: How does the structure of this compound relate to its application in developing PET radiotracers?

    A2: this compound serves as a valuable building block in synthesizing fluorine-18 labeled PET radiotracers, particularly for imaging serotonin 5-HT1A receptors []. Researchers replaced the cyclohexanecarboxylic acid moiety in the antagonist WAY 100635 with this compound (among other fluorinated acids) to create [18F]MeFBWAY [].

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